2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide
Description
This compound features a propanamide backbone substituted with a cyano group at position 2, a 2,5-dimethoxyphenyl group at position 3, and a 4-methylphenyl moiety attached to the amide nitrogen. Its molecular formula is C₁₉H₂₀N₂O₃ (calculated molecular weight: 324.38 g/mol). Limited commercial availability is noted (discontinued status in ).
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-6-16(7-5-13)21-19(22)15(12-20)10-14-11-17(23-2)8-9-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXETCMBAQHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then reacted with 4-methylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific disciplines:
Chemistry
- Building Block : It serves as a building block in organic synthesis for developing new compounds.
- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the synthesis of derivatives with varied functional groups.
Biology
- Biological Activity : Preliminary studies suggest potential antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, where the cyano group acts as an electrophile.
Medicine
- Drug Development : Investigated for its potential use in drug development due to its unique chemical structure that may facilitate interactions with biological targets.
Industry
- Specialty Chemicals : Utilized in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
The biological activity of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide has attracted attention in medicinal chemistry. Research indicates that the compound may exhibit:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Potential to inhibit cancer cell proliferation through specific pathways.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
-
Antimicrobial Efficacy Test :
- Another research focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural and Functional Group Variations
Key analogs differ in substituents on the propanamide core or amide nitrogen (Table 1):
- Electronic Effects: The cyano group in the target compound enhances electrophilicity compared to chloro () or sulfanyl () substituents.
- Aromatic Substitution : The 2,5-dimethoxyphenyl group is common in analogs but paired with varying N-substituents (e.g., pyridinyl in vs. methylphenyl in the target).
2.2 Physical and Spectral Properties
- Melting Points : The target compound’s melting point is unreported, but analogs range from 91°C (imidazole-containing 191) to 134–178°C (thiazole/oxadiazole derivatives). Lower melting points (e.g., 91°C) correlate with flexible substituents (e.g., pyridinyl), while rigid heterocycles (e.g., thiazole) increase melting points.
- Spectroscopy: IR: Expected cyano stretch (~2200 cm⁻¹), amide C=O (~1650 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). Thiazole analogs () show additional N-H and S=O stretches. NMR: The target’s 2,5-dimethoxyphenyl protons would appear as two singlets (δ 3.8–4.0 ppm for OCH₃; δ 6.5–7.5 ppm for aromatic H), distinct from bromopyridinyl (δ 7.5–8.5 ppm) or imidazole (δ 7.0–8.5 ppm) signals.
Biological Activity
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.37 g/mol. The structure features a cyano group, dimethoxyphenyl moiety, and a methyl-substituted phenyl group, which contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the condensation of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine. Subsequent cyanoethylation introduces the cyano group, followed by hydrolysis to yield the final product. The reaction conditions often utilize organic solvents and catalysts to facilitate the process .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Electrophilic Nature : The cyano group acts as an electrophile, allowing it to react with nucleophilic sites in biological molecules.
- Binding Affinity : The dimethoxy and methylphenyl groups enhance binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .
Anticancer Activity
Recent studies have indicated potential anticancer properties for this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values suggest effective growth inhibition comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition Studies : Preliminary results indicate that it may inhibit the growth of certain bacterial strains, though further studies are required to establish specific mechanisms and efficacy .
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- Thiazole Derivatives : Research on thiazole-based compounds showed promising anticancer activity linked to structural modifications similar to those in this compound .
- Combination Therapies : Investigations into combination therapies involving this compound have shown enhanced efficacy when paired with traditional chemotherapeutics in preclinical models .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide with high purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in ethanol or DMF) and using coupling agents like EDC/HOBt for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound from byproducts such as ring-opened derivatives or unreacted intermediates. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the presence of the cyano group (δ ~110-120 ppm in ), methoxy substituents (δ ~3.7-3.9 ppm in ), and the propanamide backbone. Compare chemical shifts to structurally related propanamide derivatives (e.g., N-(4-methylphenyl) analogs) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak ([M+H]) and fragmentation patterns consistent with the cyano and dimethoxyphenyl groups .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use glove boxes or fume hoods to avoid inhalation/contact. Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal programs. Documented LD50 data for similar propanamides suggest moderate toxicity, requiring strict adherence to institutional safety guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
